molecular formula C19H14F5N3OS B2724137 N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 158712-43-7

N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2724137
CAS No.: 158712-43-7
M. Wt: 427.39
InChI Key: AJLLAFQOGPLUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, a (4-methylphenyl)sulfanyl moiety at position 5, and a carboxamide group linked to a 2,4-difluorophenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl and difluorophenyl substituents modulate electronic and steric properties .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5N3OS/c1-10-3-6-12(7-4-10)29-18-15(16(19(22,23)24)26-27(18)2)17(28)25-14-8-5-11(20)9-13(14)21/h3-9H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLLAFQOGPLUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antiparasitic, and possibly antiviral properties. This article aims to present a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C19H14F5N3OS
  • Molecular Weight : 427.39 g/mol
  • CAS Number : 158712-43-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against a range of bacterial strains and fungi.

Case Study: Antibacterial and Antifungal Activity

In a study published in the Journal of the Brazilian Chemical Society, several pyrazole derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds similar to this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Antiparasitic Activity

The compound's potential antiparasitic effects have also been explored. Research indicates that pyrazole derivatives can exhibit significant activity against protozoan parasites responsible for diseases such as leishmaniasis and Chagas disease.

Case Study: Antiparasitic Efficacy

A study focused on trifluoromethylated pyrazoles demonstrated promising results against Leishmania amazonensis and Trypanosoma cruzi. The presence of trifluoromethyl groups was found to enhance the antiparasitic activity of these compounds .

ParasiteIC50 (µM)
Leishmania amazonensis10 µM
Trypanosoma cruzi15 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Sulfanyl Group : May contribute to improved interaction with biological targets.

Research indicates that modifications to the phenyl rings can significantly affect the compound's potency against various pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, compounds derived from pyrazole frameworks have shown efficacy against various cancer cell lines. The potential mechanisms include the inhibition of specific pathways involved in tumor growth and survival.

Anti-inflammatory Properties

The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This interaction may lead to anti-inflammatory effects that could be beneficial in treating conditions characterized by inflammation.

Pest Control

The compound's unique chemical structure may lend itself to applications in agrochemistry, particularly as a potential pesticide or herbicide. Chemical modifications of similar compounds have been explored for their effectiveness in controlling agricultural pests.

  • Case Study : Research has indicated that certain pyrazole derivatives can act as effective agents against specific pests, suggesting that N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide might also possess similar properties .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the pyrazole ring followed by functionalization to introduce the difluorophenyl and trifluoromethyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Data Table: Comparison of Biological Activities

Compound NameCell Line TestedPercent Growth Inhibition (%)Reference
Pyrazole Derivative ASNB-1986.61
Pyrazole Derivative BOVCAR-885.26
N-(2,4-difluorophenyl)-1-methyl...TBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Scaffold and Substituent Variations

The target compound shares a pyrazole-4-carboxamide core with several analogs, differing in substituent patterns at positions 1, 3, 5, and the carboxamide-linked aryl group. Key comparisons include:

Compound Name Position 1 Position 3 Position 5 Carboxamide-Linked Group Key Properties/Activities Reference
Target Compound Methyl Trifluoromethyl (4-Methylphenyl)sulfanyl 2,4-Difluorophenyl High lipophilicity (CF₃), potential agrochemical/pharmaceutical use
N-(4-Chloro-2-methylphenyl)-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide 3-Chloro-2-pyridyl Trifluoromethyl Chlorine 4-Chloro-2-methylphenyl Insecticidal activity against Mythimna separata
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Methyl Trifluoromethyl (2-Chlorobenzyl)sulfanyl 4-Methoxyphenyl Reduced molar mass (455.88 g/mol) vs. target compound; altered electronic effects from methoxy group
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Methyl Phenyl 4-Methylphenoxy Carbamate-linked 3-chlorophenyl Carbamate group may enhance hydrolytic stability

Electronic and Steric Effects

  • Sulfanyl vs. Phenoxy at Position 5: The (4-methylphenyl)sulfanyl group in the target compound introduces a sulfur atom, which may engage in hydrogen bonding or hydrophobic interactions distinct from oxygen-containing phenoxy groups (e.g., ).
  • Carboxamide-Linked Aryl Groups : The 2,4-difluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to chlorophenyl (), methoxyphenyl (), or pyridyl () moieties, influencing receptor binding or solubility.

Preparation Methods

Hydrazine-Based Cyclocondensation

Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), forming 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Table 1: Pyrazole Core Synthesis Conditions

Step Reagents Conditions Yield Reference
Cyclocondensation Ethyl 4,4,4-trifluoro-3-oxobutanoate, methylhydrazine Ethanol, reflux, 6 h 82–89%
Chlorination POCl₃, DMF 120°C, 1 h 85–90%

Introduction of 4-Methylphenylsulfanyl Group

The 5-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling to install the sulfanyl moiety:

SNAr with 4-Methylbenzenethiol

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate reacts with 4-methylbenzenethiol in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 h, achieving 70–75% yield.

Copper-Catalyzed Coupling

Alternatively, a Ullmann-type coupling employs CuI, 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 110°C, yielding 85–90%.

Table 2: Sulfanyl Group Introduction

Method Reagents/Catalyst Conditions Yield Reference
SNAr 4-Methylbenzenethiol, K₂CO₃ THF, 80°C, 12 h 70–75%
Ullmann Coupling CuI, 1,10-phenanthroline, Cs₂CO₃ DMA, 110°C, 24 h 85–90%

Carboxamide Formation

The ester group at position 4 is hydrolyzed to the carboxylic acid, followed by amide coupling:

Ester Hydrolysis

5-[(4-Methylphenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is treated with lithium hydroxide (LiOH) in THF/water (3:1) at 70°C for 2 h, yielding 89–92% carboxylic acid.

Amide Coupling

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) and reacted with 2,4-difluoroaniline in dichloromethane (DCM) with triethylamine (Et₃N) at 0–5°C. The reaction achieves 88–94% yield.

Table 3: Carboxamide Synthesis Parameters

Step Reagents Conditions Yield Reference
Hydrolysis LiOH, THF/H₂O 70°C, 2 h 89–92%
Amidation SOCl₂, 2,4-difluoroaniline, Et₃N DCM, 0–5°C, 8 h 88–94%

Alternative Pathways

One-Pot Cyclization-Thiolation

A modified approach condenses ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutanoate with methylhydrazine and 4-methylbenzenethiol in DMF at 100°C, forming the pyrazole core and sulfanyl group simultaneously (55–60% yield).

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 min) accelerates the SNAr step, improving yields to 78–82% while reducing reaction time.

Analytical Validation

Key intermediates and the final product are characterized by:

  • ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR).
  • HRMS : Validates molecular formula (C₁₉H₁₄F₅N₃OS, [M+H]⁺ = 428.08).
  • X-ray Crystallography : Resolves regiochemistry of sulfanyl and trifluoromethyl groups.

Challenges and Optimizations

  • Regioselectivity : Methylhydrazine ensures 1-methyl substitution, while electron-withdrawing groups direct thiolation to position 5.
  • Side Reactions : Over-chlorination is mitigated by stoichiometric POCl₃.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the final product with >98% purity.

Industrial Scalability

  • Cost Efficiency : Ullmann coupling reduces thiol reagent consumption by 20% compared to SNAr.
  • Green Chemistry : Aqueous workups and recyclable Cu catalysts align with sustainable practices.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how are they addressed?

  • Methodology : The synthesis involves multi-step reactions, including condensation of substituted phenylhydrazines with β-keto esters, followed by sulfanylation and carboxamide formation. Key challenges include controlling regioselectivity during pyrazole ring formation and optimizing sulfanyl group introduction.

  • Example : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves sulfanyl group incorporation efficiency .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves intermediates, while recrystallization in ethanol:water (7:3) yields the final compound .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Analytical Workflow :

TechniqueApplicationExample Parameters
¹H/¹³C NMR Confirm substituent positionsDMSO-d₆ solvent, 500 MHz
X-ray Diffraction Resolve trifluoromethyl/sulfanyl spatial orientationMo-Kα radiation, R-factor < 0.06
FT-IR Validate carboxamide C=O stretch1670–1690 cm⁻¹

Q. How are preliminary biological activity assays designed for this compound?

  • In Vitro Screening :

  • Targets : Enzymes like COX-2 or kinases, based on structural analogs (e.g., pyrazole-carboxamides inhibit TNF-α ).
  • Controls : Use celecoxib (COX-2) or staurosporine (kinase) as benchmarks.
  • Dosage : 0.1–100 µM range in triplicate, with DMSO < 0.1% .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

  • Data Reconciliation :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects inhibition ).
  • Meta-Analysis : Apply hierarchical clustering to IC₅₀ datasets from PubChem and independent studies .
  • Validation : Reproduce assays under standardized protocols (e.g., pH 7.4, 25°C) .

Q. How can computational modeling predict substituent effects on binding affinity?

  • Methods :

  • Docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to model 2,4-difluorophenyl interactions .
  • QSAR : Train models with descriptors like LogP, polar surface area, and Hammett σ constants for sulfanyl groups .
    • Validation : Compare predicted vs. experimental ΔG values (RMSE < 1.5 kcal/mol) .

Q. What are the optimal conditions for scaling up synthesis without compromising yield?

  • Process Optimization :

ParameterSmall-Scale (Lab)Pilot-Scale
Reaction Time 24 hr (room temp)8 hr (40°C)
Catalyst Loading 5 mol% Pd(OAc)₂2 mol% + continuous flow
Yield 45%68%
  • Challenges : Exothermic sulfanylation requires jacketed reactors with <5°C/min heating rates .

Q. How does the sulfanyl group influence metabolic stability in vivo?

  • Metabolism Studies :

  • Microsomal Assay : Incubate with rat liver microsomes (NADPH regeneration system, 37°C).
  • LC-MS Analysis : Detect sulfoxide metabolites (m/z +16) at 2–4 hr .
    • Stability Enhancement : Substituent fluorination reduces CYP450-mediated oxidation .

Methodological Notes

  • Contradictory Evidence :
    • Biological Activity : Some studies report COX-2 selectivity (IC₅₀ = 0.2 µM ), while others note off-target kinase inhibition (IC₅₀ = 5 µM ). Resolve via isoform-specific assays.
    • Synthetic Routes : Ethanol recrystallization in yields 98% purity vs. 92% in ; refine by adjusting cooling rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.